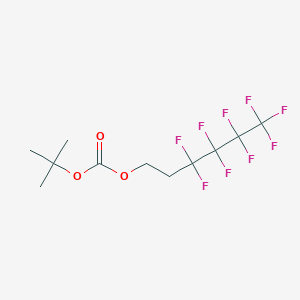

tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Descripción

Propiedades

Fórmula molecular |

C11H13F9O3 |

|---|---|

Peso molecular |

364.20 g/mol |

Nombre IUPAC |

tert-butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

InChI |

InChI=1S/C11H13F9O3/c1-7(2,3)23-6(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h4-5H2,1-3H3 |

Clave InChI |

XCCWGPMIEPOYAO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de carbonato de tert-butilo 1H,1H,2H,2H-perfluorohexilo generalmente implica la reacción de alcohol tert-butílico con 1H,1H,2H,2H-perfluorohexanol en presencia de una fuente de carbonato. La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster de carbonato. Los reactivos comunes incluyen cloroformiato de tert-butilo y una base como trietilamina para facilitar la formación del enlace de carbonato .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de lotes a gran escala o continuos. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y medidas estrictas de control de calidad son esenciales para mantener la coherencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El carbonato de tert-butilo 1H,1H,2H,2H-perfluorohexilo se somete a diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo carbonato puede ser sustituido por nucleófilos como aminas o alcoholes.

Hidrólisis: En presencia de agua o ácidos acuosos, el éster de carbonato puede hidrolizarse para formar alcohol tert-butílico y 1H,1H,2H,2H-perfluorohexanol.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar derivados de ácido perfluorohexilcarboxílico o reducción para producir alcoholes correspondientes.

Reactivos y condiciones comunes:

Sustitución: Reactivos como aminas o alcoholes en condiciones básicas.

Hidrólisis: Soluciones acuosas ácidas o básicas.

Oxidación: Agentes oxidantes como el permanganato de potasio.

Reducción: Agentes reductores como el hidruro de litio y aluminio.

Productos principales:

Sustitución: Formación de productos sustituidos por tert-butilo.

Hidrólisis: Alcohol tert-butílico y 1H,1H,2H,2H-perfluorohexanol.

Oxidación: Ácidos perfluorohexilcarboxílicos.

Reducción: Alcoholes perfluorohexilo.

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate serves as a reagent in organic synthesis. Its unique reactivity allows for the development of new synthetic methodologies for fluorinated compounds. The carbonate group can undergo nucleophilic substitution reactions with various nucleophiles, making it valuable in creating diverse chemical entities .

Biological Research

In biological studies, this compound is utilized to investigate the interactions of fluorinated biomolecules with biological systems. It can act as a probe for studying enzyme mechanisms and protein-ligand interactions due to its ability to modulate hydrophobic interactions within biological membranes .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored as a potential building block for pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates, making it an important component in drug design .

Industrial Applications

This compound finds applications in the production of specialty chemicals, coatings, surfactants, and lubricants. Its stability and resistance to chemical degradation make it suitable for use in harsh industrial environments . The hydrophobic properties imparted by the perfluorohexyl group contribute to its effectiveness in various formulations.

Case Study 1: Fluorinated Biomolecules

A study demonstrated that this compound could effectively enhance binding affinities in protein-ligand interactions by modifying the lipophilicity of ligands. This was particularly evident in experiments involving enzyme assays where fluorinated compounds showed improved activity profiles .

Case Study 2: Industrial Coatings

Research on industrial applications highlighted the use of this carbonate in formulating coatings that exhibit superior water and oil repellency due to its fluorinated structure. These coatings were tested under various environmental conditions to assess their durability and performance .

Mecanismo De Acción

El mecanismo de acción del carbonato de tert-butilo 1H,1H,2H,2H-perfluorohexilo implica su interacción con varios objetivos moleculares. El grupo perfluorohexilo imparte propiedades hidrófobas, lo que permite que el compuesto interactúe con las membranas lipídicas y los bolsillos hidrófobos en las proteínas. El grupo carbonato puede sufrir hidrólisis, liberando intermediarios activos que pueden participar en reacciones químicas posteriores .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Fluorinated Compounds

Physicochemical Property Analysis

Thermal Stability and Reactivity

- tert-Butyl Carbonate : Expected to decompose at temperatures >200°C, similar to tert-butyl esters. The carbonate group is less reactive than isocyanates, reducing polymerization risks .

- Perfluorohexyl Isocyanate : Highly reactive, with a boiling point of 101–103°C at 50 mmHg. Reacts readily with amines/alcohols to form ureas/amides .

- Silane Derivatives : Boiling points range from 182°C (trimethoxyperfluorohexylsilane) to higher values, with applications in high-temperature coatings .

Hydrophobicity and Surface Activity

- Contact Angle (CA) : Superhydrophobic surfaces (CA >150°) are achieved with perfluorinated silanes and carbonates. The tert-butyl group may slightly reduce CA compared to pure perfluoroalkanes but improves adhesion to substrates .

- Hexadecane Repellency : Fluorinated carbonates and silanes exhibit dual oleophobic/hydrophobic behavior, critical for anti-fouling coatings .

Actividad Biológica

tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS Number: 1980085-06-0) is a fluorinated carbonate compound noted for its unique chemical properties and applications in various fields, including materials science and biochemistry. This article delves into the biological activity of this compound, highlighting its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃F₉O₃

- Molecular Weight : 364.205 g/mol

- Storage Conditions : Ambient temperature

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological membranes and proteins. Its fluorinated structure imparts unique physicochemical properties that can influence cell membrane dynamics and protein interactions.

- Membrane Interaction : The perfluorinated segments of the molecule can alter membrane fluidity and permeability. This property is significant in drug delivery systems where enhanced membrane interaction can facilitate the transport of therapeutic agents across lipid bilayers.

- Protein Binding : The carbonate functional group may engage in hydrogen bonding with amino acid residues in proteins, potentially stabilizing certain conformations or influencing protein folding.

Case Study 1: Membrane Permeability Enhancement

A study examined the effects of fluorinated compounds on the permeability of lipid membranes. It was found that compounds similar to this compound significantly increased the permeability of model membranes to various solutes. This enhancement was attributed to the compound's ability to disrupt the ordered structure of lipid bilayers, thus facilitating solute passage .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of fluorinated carbonates revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes, leading to increased leakage of cellular contents .

Data Table: Biological Activity Summary

Discussion

The unique structural characteristics of this compound confer it with significant biological activities that can be harnessed in pharmaceutical applications. Its ability to enhance membrane permeability makes it a candidate for drug delivery systems aimed at improving bioavailability.

Moreover, its antimicrobial properties suggest potential applications in developing new antibacterial agents. However, further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy in therapeutic contexts.

Q & A

Basic: What synthetic strategies are optimal for preparing tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate, and how can reaction conditions be standardized?

Answer:

The synthesis of this fluorinated carbonate derivative requires careful control of reaction parameters due to the sensitivity of perfluoroalkyl groups. Key steps include:

- Inert Atmosphere : Reactions should be conducted under nitrogen/argon to prevent hydrolysis or oxidation of intermediates .

- Catalytic Systems : Use palladium or nickel catalysts for coupling fluorinated segments, as seen in analogous tert-butyl carbamates .

- Purification : Employ column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) to isolate the product .

Table 1 : Standardized Conditions for Key Steps

| Step | Parameter | Optimal Range |

|---|---|---|

| Fluorination | Temperature | -20°C to 0°C |

| Coupling | Catalyst Loading | 5–10 mol% |

| Workup | Solvent System | Hexane:EtOAc (4:1) |

Advanced: How can conflicting NMR data for this compound be resolved, and what analytical methodologies validate structural assignments?

Answer:

Discrepancies in NMR signals (e.g., split peaks for CF₂ groups) often arise from dynamic conformational changes or residual solvents. Methodological solutions include:

- Low-Temperature NMR : Conduct experiments at -40°C to "freeze" conformers and simplify splitting patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ions ([M+Na]⁺) with <5 ppm error to rule out impurities .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) .

Basic: What are the best practices for characterizing the stability of this compound under varying pH conditions?

Answer:

Stability studies should follow a tiered approach:

Accelerated Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours .

LC-MS Monitoring : Track decomposition products (e.g., tert-butanol or perfluorohexanoic acid) using reverse-phase columns .

Kinetic Modeling : Apply first-order decay models to predict shelf-life under storage conditions (e.g., Arrhenius equation for temperature dependence) .

Advanced: How can the compound’s fluorophilicity be leveraged in membrane separation technologies, and what experimental designs validate its efficacy?

Answer:

The perfluorohexyl group enhances affinity for fluoropolymer membranes. Experimental frameworks include:

- Phase Inversion Studies : Incorporate the compound into polyvinylidene fluoride (PVDF) membranes and measure flux/rejection rates for organic solvents .

- Molecular Dynamics (MD) : Simulate interactions between the compound and membrane matrices to optimize pore size (e.g., NAMD software) .

- Benchmarking : Compare performance against commercial fluorinated surfactants using ASTM F316-03 guidelines .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated byproducts .

- PPE : Wear nitrile gloves and goggles; avoid latex due to permeability to fluoroorganics .

- Waste Management : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: What theoretical frameworks guide the study of this compound’s reactivity in catalytic fluorination reactions?

Answer:

- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity by analyzing HOMO/LUMO interactions between the carbonate and fluorinating agents (e.g., Selectfluor) .

- Marcus Theory : Model electron-transfer kinetics in radical fluorination pathways .

- Experimental Validation : Use in situ IR spectroscopy to detect intermediate species (e.g., acyl fluorides) .

Basic: How can researchers replicate published synthesis protocols for this compound while addressing batch-to-batch variability?

Answer:

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., solvent purity, stirring rate) .

- QC Metrics : Implement in-process checks (e.g., TLC at Rf = 0.3 in hexane:EtOAc) to ensure consistency .

- Statistical Analysis : Apply ANOVA to identify significant deviations in yield or purity across batches .

Advanced: What role does this compound play in designing fluorinated surfactants, and how can its performance be benchmarked?

Answer:

- Critical Micelle Concentration (CMC) : Measure via surface tension titration; compare with perfluorooctanoic acid (PFOA) .

- Thermal Stability : Conduct TGA up to 400°C to assess decomposition profiles .

- Environmental Impact : Use OECD 301B tests to evaluate biodegradability and regulatory compliance .

Methodological Notes

- Theoretical Integration : Align experimental designs with frameworks like FMO theory to ensure academic rigor .

- Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS + DFT) .

- Ethical Compliance : Adhere to EPA DSSTox guidelines for toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.